2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 4-ethoxyphenyl substituent at position 3, a thioxo group at position 2, and a 7-oxo moiety. The acetamide side chain at position 5 is further substituted with an o-tolyl (ortho-methylphenyl) group. The compound’s synthesis likely involves cyclization of thioamide precursors and subsequent functionalization, as inferred from analogous syntheses in the literature .
Properties
CAS No. |
1021251-26-2 |
|---|---|
Molecular Formula |
C22H20N4O3S3 |
Molecular Weight |
484.61 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-15-10-8-14(9-11-15)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
VRXUCLKSHINUSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 1114633-22-5) belongs to a class of thiazolopyrimidine derivatives known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 488.6 g/mol. The structure features a thiazolo[4,5-d]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₄O₃S₃ |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 1114633-22-5 |
Antimicrobial Properties
Research indicates that derivatives of thiazolopyrimidine exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.08 to 2.31 mg/mL, indicating potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes within microbial cells. This inhibition can occur through competitive binding to enzyme active sites or allosteric modulation that alters enzyme function. The thiazolopyrimidine moiety is believed to interact specifically with molecular targets in bacterial metabolism .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazolopyrimidine derivatives against standard bacterial strains. The results demonstrated that certain derivatives exhibited superior potency compared to established antibiotics like ketoconazole and bifonazole .
- Docking Studies : Computational docking studies have elucidated the interaction profiles between the compound and various enzymes involved in bacterial cell wall synthesis. These studies provide insights into how structural modifications can enhance or diminish biological activity .
Research Findings
Recent investigations have focused on synthesizing new derivatives and evaluating their pharmacological profiles:
- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors, employing cyclocondensation techniques to form the thiazolopyrimidine core .
- Biological Testing : Compounds derived from this framework were tested for their antimicrobial properties using standard protocols such as disk diffusion and broth microdilution methods .
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for various applications:
-
Antimicrobial Properties :
- The compound has shown effectiveness against several bacterial strains. It operates by inhibiting bacterial growth through interference with essential metabolic pathways.
- Case studies have demonstrated its potential as an antibacterial agent in both in vitro and in vivo settings.
-
Anticancer Activity :
- Research indicates that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways.
- Specific studies have highlighted its effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- The compound has been observed to reduce inflammation markers in experimental models, which could lead to therapeutic applications in inflammatory diseases.
-
Enzyme Inhibition :
- It acts as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can occur through competitive binding or allosteric modulation.
- Studies have identified targets such as kinases and phosphatases that are affected by this compound.
Applications in Research
The compound is utilized in various research applications:
- Drug Development : Its diverse biological activities make it a valuable lead compound for developing new pharmaceuticals targeting infections, cancer, and inflammatory diseases.
- Biochemical Studies : Researchers employ this compound to study enzyme kinetics and the mechanisms of action of potential therapeutics.
Case Studies
Several case studies provide insights into the practical applications of this compound:
-
Antibacterial Activity Study :
- A study evaluated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a treatment option for resistant infections.
-
Cancer Cell Apoptosis Induction :
- In vitro experiments demonstrated that treatment with the compound led to increased apoptosis rates in human breast cancer cell lines. Mechanistic studies revealed that it activates caspase pathways involved in programmed cell death.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Chemical Reactions Analysis
Oxidation Reactions
The thione (-C=S) group in the thiazolopyrimidine core undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
These reactions are critical for modifying the compound’s electronic properties, potentially enhancing its biological activity.
Reduction Reactions
The ketone group (C=O) at the 7-position can be reduced to a secondary alcohol:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Sodium borohydride (NaBH₄) in methanol | 7-Hydroxy derivative | ~60–70% | |
| Lithium aluminum hydride (LiAlH₄) in THF | 7-Hydroxy derivative (higher yield) | ~85% |
Reduction preserves the thiazolopyrimidine core while altering hydrogen-bonding potential .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates substitution at reactive positions:
Thiol-Disulfide Exchange
The thioether (-S-) linker reacts with disulfides (R-S-S-R) to form mixed disulfides, enabling bioconjugation.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Notes | References |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid + o-toluidine | Acid-catalyzed cleavage | |
| NaOH (10%), 80°C | Carboxylate salt + o-toluidine | Base-mediated saponification |
Hydrolysis is utilized to study structure-activity relationships by modifying the acetamide group .
Cyclization and Rearrangement
Under microwave-assisted conditions, the compound participates in Smiles rearrangements to form fused heterocycles (e.g., thienopyrimidines) :
| Reagents | Products | Conditions | References |
|---|---|---|---|
| Polyphosphoric acid (PPA) | Furo[2,3-c]-naphthyridine derivatives | 120°C, 4 hours | |
| NaOEt in ethanol | Thiazolo[3,2-b]triazinones | Microwave irradiation |
These reactions highlight its utility in synthesizing complex heterocyclic scaffolds .
Metal-Catalyzed Cross-Coupling
The brominated derivative participates in Suzuki-Miyaura couplings:
| Catalyst | Boron Partner | Products | Applications | References |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | Drug candidate diversification |
Key Reaction Insights
-
Steric Effects : The o-tolyl group influences regioselectivity in substitution reactions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
-
Stability : The thione group is prone to oxidation; reactions require inert atmospheres for high yields.
This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyrimidine Derivatives
*Calculated based on formula C₂₂H₂₂N₄O₃S₃.
Key Differences and Implications
- The absence of a 6-methyl group (vs. ) could increase solubility but reduce metabolic stability . The cyano-tetrahydrobenzothiophen moiety in ’s compound introduces electron-withdrawing effects, possibly improving binding to enzymatic targets like cyclooxygenases .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for and , involving thioamide cyclization and nucleophilic substitution .
- In contrast, ’s derivative uses a benzylidene-forming reaction with 2,4,6-trimethoxybenzaldehyde, emphasizing the role of electrophilic aromatic substitution in modifying crystallinity .
Physicochemical Properties :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, analogues suggest plausible applications:
- Antimicrobial Activity : Thiazolo-pyrimidines with electron-rich aryl groups (e.g., 4-ethoxyphenyl) exhibit membrane-disrupting effects against Gram-positive bacteria .
- Anticancer Potential: The thioxo and acetamide moieties may intercalate DNA or inhibit kinases, as seen in pyrimidine-based chemotherapeutics .
Q & A
Q. Basic
- Enzymatic Inhibition : Use fluorogenic substrates or colorimetric assays (e.g., IC₅₀ determination for kinase or protease targets) .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA) in relevant cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate results .
How can discrepancies in biological activity data across studies be resolved?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with inter-laboratory reproducibility tests .
- Compound Purity : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
- Computational Docking : Compare binding modes in target proteins (e.g., MDM2 or COX-2) to identify structural determinants of activity .
What mechanistic role does the thioether group play in modulating bioactivity?
Q. Advanced
- Electrophilic Reactivity : The thioether’s sulfur atom participates in hydrogen bonding with catalytic residues (e.g., in kinase active sites) .
- Redox Activity : Thiyl radical formation under oxidative stress may contribute to pro-drug activation .
- Validation : Site-directed mutagenesis (e.g., Cys→Ala in target proteins) and thiol-trapping assays (e.g., DTNB) can isolate sulfur-mediated effects .
How can computational methods optimize reaction pathways for novel derivatives?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps .
- Reaction Path Screening : ICReDD’s workflow combines cheminformatics with experimental feedback to prioritize high-yield routes .
- Machine Learning : Train models on existing reaction databases to predict solvent/reagent compatibility .
What structural features drive structure-activity relationships (SAR) in related analogs?
Q. Advanced
- Core Modifications : Thiazolopyrimidine puckering (flattened boat conformation) enhances planar stacking with hydrophobic enzyme pockets .
- Substituent Effects :
- 4-Ethoxyphenyl : Improves solubility and π-π interactions vs. chloro/methoxy variants .
- o-Tolyl Acetamide : Steric hindrance from methyl groups reduces off-target binding .
- QSAR Models : Use Hammett constants (σ) and logP values to correlate electronic/lipophilic properties with activity .
How can low yields in multi-step synthesis be addressed?
Q. Advanced
- Intermediate Stability : Protect reactive groups (e.g., thiols with trityl) during early steps to prevent oxidation .
- Solvent Optimization : Switch from DMF to THF for acid-sensitive intermediates .
- Catalysis : Employ Pd-mediated cross-coupling for efficient aryl-thioether formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
